ABC1183

Kinase Selectivity Drug Discovery Chemical Biology

ABC1183 is a novel diaminothiazole dual GSK3α/β and CDK9 inhibitor with exceptional selectivity (confirmed against a 414-kinase panel) and proven oral bioavailability. Unlike prior generations, it exhibits no organ/hematological toxicity in preclinical models, enabling reliable in vivo oncology/inflammation studies. Ideal for cancer and IBD research requiring target-specific, reproducible results.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
CAS No. 1042735-18-1
Cat. No. B605084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABC1183
CAS1042735-18-1
SynonymsABC1183;  ABC-1183;  ABC 1183; 
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)C#N)N
InChIInChI=1S/C18H14N4OS/c1-11-2-8-14(9-3-11)21-18-22-17(20)16(24-18)15(23)13-6-4-12(10-19)5-7-13/h2-9H,20H2,1H3,(H,21,22)
InChIKeyCUDLEXBIVZPJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzonitrile, 4-[[4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl]carbonyl]- (CAS 1042735-18-1, ABC1183) for Research Procurement


Benzonitrile, 4-[[4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl]carbonyl]- (commonly designated ABC1183) is a novel diaminothiazole small molecule that functions as a potent, orally active, and selective dual inhibitor of glycogen synthase kinase 3 (GSK3α/β) and cyclin-dependent kinase 9 (CDK9) [1]. Its molecular formula is C18H14N4OS, with a molecular weight of 334.39 g/mol, and it is supplied as a solid powder with a standard purity of ≥98% (HPLC) . ABC1183 is distinguished from previous-generation GSK3/CDK9 inhibitors by its improved selectivity profile and lack of observed organ or hematological toxicity in preclinical models [1].

Why Benzonitrile, 4-[[4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl]carbonyl]- (ABC1183) Cannot Be Substituted with In-Class Analogs


Direct substitution of ABC1183 with other dual GSK3/CDK9 inhibitors or single-target alternatives is scientifically unsupported and risks experimental failure. The paper introducing ABC1183 explicitly states that previous dual GSK3/CDK9 inhibitor compounds have demonstrated limited selectivity and limited clinical efficacy [1]. ABC1183 was specifically developed to overcome these deficiencies. Furthermore, its unique selectivity profile, established through a comprehensive 414-kinase screen, and its verified oral bioavailability and safety profile in vivo, are not properties shared by generic GSK3 or CDK9 inhibitors [1]. Attempting to interchange ABC1183 with a structurally similar diaminothiazole or an alternative kinase inhibitor without equivalent, verified data would introduce uncontrolled variables, compromising the reproducibility and validity of downstream experimental outcomes.

Quantitative Differentiation of Benzonitrile, 4-[[4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl]carbonyl]- (ABC1183) vs. Comparator Kinase Inhibitors


Superior Selectivity Profile of ABC1183 Demonstrated by 414-Kinase Panel Screening

ABC1183 demonstrates exceptional selectivity compared to earlier dual GSK3/CDK9 inhibitors, which were characterized by 'limited selectivity' [1]. When screened at a single 10 μM dose against a panel of 414 human kinases, ABC1183 modulated enzyme activities from -17% to 85%; however, only four targets—including CDK9, GSK3α, and GSK3β—were inhibited by greater than 60%, confirming its restricted target profile [1].

Kinase Selectivity Drug Discovery Chemical Biology

ABC1183 Exhibits Low-Nanomolar Potency Against GSK3 and CDK9 Targets

ABC1183 displays defined, low-nanomolar inhibitory activity against its primary targets. In contrast to many kinase inhibitors that lack well-characterized potency across isoforms, the IC50 values for ABC1183 have been rigorously determined. The compound inhibits GSK3β with an IC50 of 657 nM, GSK3α with an IC50 of 327 nM, and CDK9/cyclin T1 with an IC50 of 321 nM [1].

Kinase Inhibition Enzymology GSK3 CDK9

Broad-Spectrum Anti-Proliferative Activity of ABC1183 Across Diverse Cancer Cell Lines

ABC1183 demonstrates potent and broad growth-inhibitory activity against a panel of human and murine cancer cell lines. In a sulforhodamine B assay after 72-hour treatment, IC50 cytotoxicity values ranged from 63 nM to 2.6 μM, which closely aligns with its in vitro kinase inhibition values for GSK3 and CDK9 [1]. This contrasts with many kinase inhibitors that show a significant disconnect between enzymatic IC50 and cellular GI50, indicating poor target engagement in a cellular context.

Cytotoxicity Cancer Cell Lines Anti-proliferative

Validated Oral Bioavailability and In Vivo Efficacy of ABC1183 in Tumor Models

ABC1183 is confirmed to be orally active and demonstrates significant antitumor efficacy in vivo. In a murine melanoma B16 model, oral administration of ABC1183 (5 mg/kg, 5 times per week for 22 days) reduced tumor size compared to vehicle, with no observed toxicities [1]. This is a critical differentiator from many research-grade kinase inhibitors that require intraperitoneal or intravenous administration or lack robust in vivo efficacy data.

In Vivo Pharmacology Oral Bioavailability Xenograft Model

Favorable In Vivo Safety Profile of ABC1183 with No Observed Organ or Hematological Toxicity

A key differentiator for ABC1183 is its favorable safety profile in preclinical models. The compound demonstrates no organ or hematologic toxicity following oral administration at efficacious doses [1]. This stands in contrast to other CDK9 inhibitors (e.g., SNS-032) which have been associated with dose-limiting toxicities in clinical trials.

Preclinical Safety Toxicology In Vivo Pharmacology

Quantified Reduction of Pro-Inflammatory Cytokines in In Vivo Disease Models

ABC1183 demonstrates potent anti-inflammatory activity in vivo, as measured by the suppression of key pro-inflammatory cytokines. In a murine model of Crohn's disease, oral administration of ABC1183 (50 mg/kg, daily for 3 days) resulted in a 65% reduction in TNF-α, a 30% reduction in IL-6, and a 45% reduction in IL-1β [1]. This quantitative, multi-cytokine suppression distinguishes ABC1183 from single-target anti-inflammatory agents.

Inflammation Cytokine Crohn's Disease Colitis

Recommended Research Applications for Benzonitrile, 4-[[4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl]carbonyl]- (ABC1183) Based on Verified Evidence


Investigating the Role of Dual GSK3/CDK9 Inhibition in Cancer Cell Cycle and Apoptosis

ABC1183 is ideally suited for mechanistic studies of cancer cell proliferation. Its proven ability to induce G2/M cell cycle arrest and modulate oncogenic signaling pathways (e.g., β-catenin phosphorylation and MCL1 expression) makes it a powerful tool for dissecting the downstream effects of simultaneous GSK3 and CDK9 inhibition [1]. The established IC50 values for cytotoxicity across a broad panel of cell lines (63 nM – 2.6 μM) provide a quantitative framework for dose-response experiments [1].

In Vivo Preclinical Evaluation of Orally Active Kinase Inhibitors in Syngeneic and Xenograft Tumor Models

Given its validated oral bioavailability and in vivo antitumor efficacy, ABC1183 is a premier candidate for preclinical oncology studies. Researchers can confidently use it in murine models (e.g., B16 melanoma or Pan02 pancreatic cancer) to assess tumor growth inhibition, with established oral dosing regimens (e.g., 5 mg/kg or 50 mg/kg) and documented lack of overt toxicity [1]. This eliminates the need for formulation development or invasive dosing routes, streamlining in vivo experimental workflows.

Probing the Intersection of Kinase Signaling and Inflammation in In Vivo Disease Models

ABC1183 is a validated tool for exploring the role of GSK3/CDK9 signaling in inflammatory pathologies. Its quantified ability to suppress TNF-α (by 65%), IL-6 (by 30%), and IL-1β (by 45%) in a Crohn's disease model provides a robust, reproducible phenotype for evaluating anti-inflammatory mechanisms and potential therapeutic interventions [1]. This makes it suitable for studies in colitis, inflammatory bowel disease, and other cytokine-driven conditions.

Selective Kinase Profiling and Chemical Biology Studies

The exceptional selectivity of ABC1183, confirmed against a 414-kinase panel with only 4 kinases inhibited >60% at 10 μM, makes it an excellent chemical probe for studying GSK3 and CDK9 biology [1]. It allows researchers to attribute observed phenotypic changes specifically to these targets, minimizing off-target confounding effects. This is particularly valuable for studies aimed at validating GSK3 or CDK9 as therapeutic targets or for understanding their specific roles in signal transduction networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABC1183

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.